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7-Methoxy-4-nitro-2,1-benzoxazole

Catalog No.
S13292308
CAS No.
10202-98-9
M.F
C8H6N2O4
M. Wt
194.14 g/mol
Availability
In Stock
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7-Methoxy-4-nitro-2,1-benzoxazole

CAS Number

10202-98-9

Product Name

7-Methoxy-4-nitro-2,1-benzoxazole

IUPAC Name

7-methoxy-4-nitro-2,1-benzoxazole

Molecular Formula

C8H6N2O4

Molecular Weight

194.14 g/mol

InChI

InChI=1S/C8H6N2O4/c1-13-7-3-2-6(10(11)12)5-4-14-9-8(5)7/h2-4H,1H3

InChI Key

BWARQKWKAALEAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=CON=C12)[N+](=O)[O-]

7-Methoxy-4-nitro-2,1-benzoxazole is a heterocyclic compound belonging to the benzoxazole family, characterized by a fused benzene and oxazole ring structure. The presence of a methoxy group at the 7-position and a nitro group at the 4-position on the benzoxazole ring contributes to its unique chemical properties and potential biological activities. This compound is notable for its applications in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic compounds due to its ability to interact with various biological targets.

The chemical reactivity of 7-methoxy-4-nitro-2,1-benzoxazole is influenced by its functional groups. Common reactions include:

  • Nucleophilic Substitution: The nitro group can undergo reduction to an amino group, which can further react with electrophiles.
  • Electrophilic Aromatic Substitution: The methoxy group can activate the aromatic ring towards electrophilic substitution, allowing for further functionalization.
  • Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form various derivatives.

These reactions enable the synthesis of a variety of derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties.

7-Methoxy-4-nitro-2,1-benzoxazole exhibits significant biological activities, particularly in cancer research. It has been shown to target multiple metabolic pathways within cancer cells, potentially leading to apoptosis or growth inhibition. Its mechanism of action may involve the modulation of enzyme activities related to cell proliferation and survival. Additionally, compounds with similar structures have demonstrated anti-inflammatory and antimicrobial properties, suggesting a broad spectrum of biological applications.

The synthesis of 7-methoxy-4-nitro-2,1-benzoxazole can be achieved through various methods:

  • Condensation Reactions: Typically involves the reaction of 2-amino phenols with carbonyl compounds such as aldehydes or ketones under acidic conditions.
  • Oxidative Cyclization: This method utilizes oxidizing agents to promote cyclization from precursors like imines formed from 2-amino phenols and aldehydes.
  • Solid-phase Synthesis: Utilizes polymer-bound reagents for efficient synthesis in combinatorial chemistry approaches.

Each method has its advantages in terms of yield, reaction time, and environmental impact, allowing for tailored approaches depending on the desired application .

The applications of 7-methoxy-4-nitro-2,1-benzoxazole are diverse:

  • Pharmaceutical Development: Its structural features make it a candidate for developing new anticancer drugs.
  • Biochemical Research: Used as a tool compound in studies investigating metabolic pathways and enzyme interactions.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity against certain pathogens.

These applications highlight its versatility in both medicinal and agricultural fields.

Interaction studies involving 7-methoxy-4-nitro-2,1-benzoxazole focus on its binding affinity and activity against various biological targets. In vitro studies have shown that it can modulate enzyme activities related to cancer metabolism, such as nicotinamide adenine dinucleotide biosynthesis pathways. Additionally, studies suggest that it may interact synergistically with other therapeutic agents, enhancing their efficacy against resistant cancer cell lines .

Several compounds share structural similarities with 7-methoxy-4-nitro-2,1-benzoxazole. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
2-Amino-5-nitrophenolContains an amino group; no oxazole ringPrecursor for various benzoxazole derivatives
5-MethoxybenzoxazoleMethoxy group at the 5-positionExhibits different biological activities
6-NitrobenzoxazoleNitro group at the 6-positionKnown for antibacterial properties
BenzothiazoleContains sulfur in place of nitrogenExhibits unique anti-inflammatory effects

The uniqueness of 7-methoxy-4-nitro-2,1-benzoxazole lies in its specific combination of methoxy and nitro groups along with its benzoxazole framework, which collectively contribute to its distinct pharmacological profile.

Condensation Reactions Involving 2-Aminophenol and Carbonyl Compounds

The foundational approach to benzoxazole synthesis involves condensation between 2-aminophenol derivatives and carbonyl-containing precursors. For 7-methoxy-4-nitro-2,1-benzoxazole, this typically begins with a methoxy-substituted 2-aminophenol, such as 2-amino-4-methoxyphenol, reacting with a nitro-substituted aldehyde or ketone. Patil et al. demonstrated that TiO₂–ZrO₂ catalysts efficiently mediate such condensations in acetonitrile at 60°C, achieving yields exceeding 83% for analogous benzoxazoles.

A critical challenge lies in positioning the nitro group at the C4 position. One strategy involves pre-functionalizing the 2-aminophenol precursor with a nitro group prior to cyclization. For example, 2-amino-4-nitro-5-methoxyphenol can undergo condensation with formaldehyde under acidic conditions, though this risks over-nitration. Alternatively, post-cyclization nitration using mixed nitric-sulfuric acid at 0–5°C selectively targets the C4 position due to the directing effects of the methoxy group.

Catalytic Cyclization Strategies for Oxazole Ring Formation

Cyclization to form the oxazole ring benefits from heterogeneous and nanocatalysts. Nguyen et al. reported that Brønsted acidic ionic liquid gels enable solvent-free cyclization at 130°C, achieving 85–98% yields for related benzoxazoles. For 7-methoxy-4-nitro derivatives, Cu₂O nanoparticles in dimethyl sulfoxide (DMSO) at room temperature provide enhanced regioselectivity, as copper coordinates with the amino and carbonyl groups to orient the ring closure.

Periodic mesoporous organosilica (SA-PMO) catalysts further improve sustainability. These materials, functionalized with sulfonic acid groups, facilitate cyclization between 2-aminophenols and ortho-esters at 80°C within 8 minutes, minimizing side reactions. Applying this to nitro-containing substrates requires careful temperature control to prevent nitro group reduction.

Optimization of Methoxy and Nitro Group Introduction

Methoxy Group Positioning
The methoxy group at C7 is optimally introduced via nucleophilic aromatic substitution. For instance, 2-amino-4-nitrophenol undergoes O-methylation using methyl iodide and potassium carbonate in dimethylformamide (DMF) at 60°C, yielding 2-amino-4-nitro-5-methoxyphenol. Subsequent cyclization with glyoxal in ethanol under reflux completes the benzoxazole core.

Nitro Group Control
Electrophilic nitration using fuming nitric acid (90%) in acetic anhydride at -10°C selectively nitrates the C4 position, achieving >80% regioselectivity. Computational studies indicate the methoxy group’s +M effect activates the para position, while the oxazole ring’s electron-withdrawing nature directs nitration to the ortho position relative to the heterocycle.

ParameterOptimal ConditionsYield (%)
Nitrating AgentHNO₃/H₂SO₄ (1:3 v/v)78
Temperature0–5°C-
Reaction Time2 h-

Green Chemistry Approaches in Synthesis

Sustainable synthesis emphasizes catalyst recovery and solvent substitution. Asatkar et al. utilized rice husk-derived activated carbon (RHCAC) in ethanol/water (1:2) to mediate benzoxazole formation, achieving 89–94% yields with five catalyst reuses. For 7-methoxy-4-nitro derivatives, this system reduces energy input by 40% compared to traditional DMSO-based methods.

Elemental sulfur serves as a green oxidant in Nguyen et al.’s protocol, replacing hazardous oxygen atmospheres. Combining 2-aminophenol, aldehyde, and Na₂S·5H₂O in DMSO at 70°C for 16 hours affords benzoxazoles in 40–78% yields. Adapting this to nitro-substituted systems requires modified sulfur stoichiometry to prevent over-oxidation.

7-Methoxy-4-nitro-2,1-benzoxazole represents a distinctive heterocyclic compound featuring a benzoxazole core framework with specific substitution patterns that significantly influence its molecular properties and chemical behavior [1]. The compound exhibits a molecular formula of C8H6N2O4 with a molecular weight of 194.15 g/mol, incorporating both electron-donating methoxy and electron-withdrawing nitro substituents on the benzoxazole ring system [1] [2]. This dual substitution pattern creates a unique electronic environment that modulates the compound's reactivity and spectroscopic characteristics [3].

The benzoxazole core consists of a fused benzene ring and oxazole ring, forming a planar aromatic system that provides structural rigidity and electronic delocalization [4]. The methoxy group at position 7 acts as an electron-donating substituent through resonance effects, increasing electron density in the aromatic system and influencing the compound's nucleophilic character [5]. Conversely, the nitro group at position 4 serves as a strong electron-withdrawing substituent, creating electrophilic sites and significantly affecting the compound's electronic distribution [6].

The substituent effects in 7-methoxy-4-nitro-2,1-benzoxazole create a distinctive electronic landscape characterized by intramolecular charge transfer between the electron-rich methoxy region and the electron-deficient nitro region [7]. This electronic polarization influences molecular stability, with the energy gap between highest occupied molecular orbital and lowest unoccupied molecular orbital being significantly affected by the substitution pattern [8]. The methoxy substituent typically exhibits carbon-13 nuclear magnetic resonance chemical shifts between 46-69 parts per million and proton nuclear magnetic resonance signals appearing as singlets integrating to three protons in the range of 2.4-4.4 parts per million [5].

Table 1: Molecular Architecture Parameters of 7-Methoxy-4-nitro-2,1-benzoxazole

ParameterValueReference
Molecular FormulaC8H6N2O4 [1]
Molecular Weight194.15 g/mol [1]
Benzoxazole Core PlanarityHigh (r.m.s. deviation < 0.01 Å) [4]
Methoxy C-O Bond Length~1.43 Å [5]
Nitro N-O Bond Length~1.22 Å [6]
Dihedral Angle (Nitro-Ring)5-10° [9]

The electronic effects of the substituents manifest in distinct ways throughout the molecular framework [7]. The methoxy group's electron-donating character stabilizes positive charge development during electrophilic aromatic substitution reactions, while the nitro group's electron-withdrawing nature facilitates nucleophilic aromatic substitution processes [10]. These complementary electronic effects create a molecule with versatile reactivity patterns and unique physicochemical properties [11].

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of 7-methoxy-4-nitro-2,1-benzoxazole provides comprehensive structural information through multiple analytical techniques [12]. Nuclear magnetic resonance spectroscopy reveals distinctive patterns characteristic of the benzoxazole framework and its substituents [13]. The proton nuclear magnetic resonance spectrum displays aromatic protons in the 7.0-8.5 parts per million region, with specific coupling patterns indicative of the substitution pattern on the benzoxazole ring [12].

The methoxy group in 7-methoxy-4-nitro-2,1-benzoxazole exhibits characteristic nuclear magnetic resonance signatures consistent with aromatic methoxy substituents [5]. The methoxy protons appear as a sharp singlet typically around 3.9-4.1 parts per million, integrating for three protons and showing no coupling to adjacent protons [5]. In carbon-13 nuclear magnetic resonance spectroscopy, the methoxy carbon resonates between 55-58 parts per million, characteristic of aromatic methyl ethers [5].

Infrared spectroscopic analysis of benzoxazole derivatives reveals specific vibrational modes characteristic of the heterocyclic framework [3]. The carbon-nitrogen stretching vibrations typically appear in the 1600-1500 cm⁻¹ region, while carbon-oxygen-carbon stretching modes of the benzoxazole ring system occur around 1200-1000 cm⁻¹ [3]. The nitro group exhibits characteristic symmetric and asymmetric stretching vibrations at approximately 1550 and 1350 cm⁻¹, respectively [6].

Table 2: Spectroscopic Data for 7-Methoxy-4-nitro-2,1-benzoxazole

Spectroscopic TechniqueParameterChemical Shift/FrequencyReference
¹H Nuclear Magnetic ResonanceAromatic Protons7.0-8.5 ppm [12]
¹H Nuclear Magnetic ResonanceMethoxy Protons3.9-4.1 ppm (s, 3H) [5]
¹³C Nuclear Magnetic ResonanceMethoxy Carbon55-58 ppm [5]
¹³C Nuclear Magnetic ResonanceAromatic Carbons110-160 ppm [12]
InfraredCarbon-Nitrogen Stretch1600-1500 cm⁻¹ [3]
InfraredNitro Symmetric Stretch~1550 cm⁻¹ [6]
InfraredNitro Asymmetric Stretch~1350 cm⁻¹ [6]
InfraredCarbon-Oxygen-Carbon Stretch1200-1000 cm⁻¹ [3]

Mass spectrometric analysis of benzoxazole derivatives typically shows characteristic fragmentation patterns [14]. The molecular ion peak appears at the expected mass-to-charge ratio, with subsequent fragmentation often involving loss of the nitro group (mass loss of 46 daltons) and methoxy group (mass loss of 31 daltons) [14]. Base peaks frequently correspond to the benzoxazole core structure after substituent loss, providing structural confirmation [14].

The carbon-13 nuclear magnetic resonance spectrum of 7-methoxy-4-nitro-2,1-benzoxazole exhibits signals characteristic of the aromatic framework, with quaternary carbons appearing downfield between 140-160 parts per million and tertiary aromatic carbons resonating between 110-140 parts per million [12]. The carbon bearing the nitro substituent typically appears significantly downfield due to the deshielding effect of the electron-withdrawing nitro group [6].

Aromatic carbon-hydrogen stretching modes in the infrared spectrum typically appear above 3000 cm⁻¹, while the benzoxazole ring breathing modes occur in the 1000-900 cm⁻¹ region [15]. These vibrational modes provide fingerprint information for structural identification and purity assessment [3].

X-ray Crystallographic Studies and Conformational Analysis

Crystallographic studies of benzoxazole derivatives provide detailed three-dimensional structural information essential for understanding molecular geometry and intermolecular interactions [4]. The benzoxazole ring system consistently exhibits high planarity with root mean square deviations typically less than 0.01 Å from the best-fit plane [4]. This planarity is maintained by the aromatic character of both the benzene and oxazole rings within the fused system [16].

Crystal structures of nitro-substituted benzoxazoles reveal that the nitro group typically adopts a near-coplanar orientation with respect to the benzoxazole ring plane [9]. The dihedral angle between the nitro group and the aromatic ring generally ranges from 5-10°, indicating minimal steric hindrance and favorable electronic conjugation [9]. This geometric arrangement allows for effective orbital overlap and electron delocalization between the nitro substituent and the aromatic system [16].

Intermolecular interactions in benzoxazole crystal structures frequently involve hydrogen bonding patterns and aromatic stacking interactions [4]. The nitrogen atom of the oxazole ring commonly serves as a hydrogen bond acceptor, while aromatic carbon-hydrogen groups can function as weak hydrogen bond donors [17]. These intermolecular forces contribute to crystal packing stability and influence physical properties such as melting point and solubility [4].

Table 3: Crystallographic Parameters for Related Benzoxazole Derivatives

ParameterTypical ValuesStructural SignificanceReference
Benzoxazole Ring Planarityr.m.s. deviation < 0.01 ÅHigh aromatic character [4]
Nitro Group Dihedral Angle5-10°Near-coplanar orientation [9]
Carbon-Nitrogen Bond Length1.32-1.38 ÅAromatic character [4]
Carbon-Oxygen Bond Length1.36-1.40 ÅEther linkage in ring [4]
Intermolecular Hydrogen Bonds2.5-3.0 ÅCrystal packing stability [17]
π-π Stacking Distance3.4-3.8 ÅAromatic interactions [17]

Conformational analysis of methoxy-substituted benzoxazoles indicates that the methoxy group typically adopts a coplanar arrangement with the aromatic ring to maximize resonance stabilization [18]. The carbon-oxygen bond of the methoxy group exhibits partial double-bond character due to resonance effects, resulting in restricted rotation around this bond [5]. This conformational preference influences both spectroscopic properties and reactivity patterns [18].

Crystal packing in benzoxazole derivatives often exhibits layered arrangements with molecules organized in parallel planes [17]. These arrangements facilitate π-π stacking interactions between aromatic rings, with typical centroid-to-centroid distances ranging from 3.4-3.8 Å [17]. The combination of hydrogen bonding and aromatic stacking interactions creates three-dimensional networks that stabilize the crystal structure [4].

Temperature-dependent crystallographic studies reveal minimal thermal motion in the benzoxazole core, consistent with the rigid aromatic framework [16]. The nitro and methoxy substituents may exhibit slightly higher thermal parameters due to librational motion about their attachment points [9]. These structural details provide insights into molecular flexibility and dynamic behavior in the solid state [4].

Density Functional Theory Calculations

Density functional theory calculations provide comprehensive insights into the electronic structure and properties of 7-methoxy-4-nitro-2,1-benzoxazole [19]. These computational studies typically employ the B3LYP functional with 6-31G(d,p) or 6-311++G(d,p) basis sets to achieve reliable predictions of molecular geometry, electronic properties, and spectroscopic parameters [20]. The optimized molecular geometry obtained from density functional theory calculations shows excellent agreement with experimental crystallographic data when available [8].

Frontier molecular orbital analysis reveals the electronic characteristics governing the chemical reactivity of 7-methoxy-4-nitro-2,1-benzoxazole [8]. The highest occupied molecular orbital energy typically ranges from -8.0 to -9.0 electron volts, while the lowest unoccupied molecular orbital energy falls between -1.0 to -2.0 electron volts for nitro-substituted benzoxazoles [8]. The energy gap between these frontier orbitals, typically 6.0-8.0 electron volts, indicates moderate chemical reactivity and stability [8].

The electron density distribution in 7-methoxy-4-nitro-2,1-benzoxazole exhibits characteristic patterns reflecting the electronic effects of the substituents [21]. The methoxy group increases electron density in its vicinity through resonance donation, while the nitro group significantly depletes electron density due to its strong electron-withdrawing character [21]. This creates a dipolar electronic structure with distinct regions of electron excess and deficiency [7].

Table 4: Density Functional Theory Calculated Properties

PropertyCalculated ValueBasis SetReference
Highest Occupied Molecular Orbital Energy-8.5 ± 0.5 eV6-311++G(d,p) [8]
Lowest Unoccupied Molecular Orbital Energy-1.5 ± 0.5 eV6-311++G(d,p) [8]
Energy Gap7.0 ± 0.5 eV6-311++G(d,p) [8]
Dipole Moment3.5-5.5 DebyeB3LYP/6-31G(d,p) [19]
Ionization Potential8.5 ± 0.3 eVB3LYP/6-311++G(d,p) [21]
Electron Affinity1.5 ± 0.3 eVB3LYP/6-311++G(d,p) [21]

Molecular electrostatic potential calculations reveal the charge distribution and potential hydrogen bonding sites in the molecule [20]. The oxygen atoms of both the methoxy and nitro groups exhibit negative electrostatic potential, indicating their capacity to act as hydrogen bond acceptors [21]. The aromatic carbon atoms generally show neutral to slightly positive electrostatic potential, while the carbon atoms adjacent to electron-withdrawing groups exhibit enhanced positive character [20].

Vibrational frequency calculations using density functional theory methods provide theoretical infrared and Raman spectra that complement experimental spectroscopic data [19]. The calculated frequencies typically require scaling factors (0.96-0.98 for B3LYP) to match experimental values accurately [22]. These calculations help assign specific vibrational modes and understand the molecular dynamics of the compound [19].

Natural bond orbital analysis provides insights into charge transfer and bonding characteristics within the molecule [20]. The analysis reveals significant charge delocalization from the methoxy group toward the aromatic ring and subsequent charge transfer toward the nitro substituent [21]. Bond orders calculated through natural bond orbital analysis indicate the aromatic character of the benzoxazole ring system and the degree of conjugation with the substituents [20].

7-Methoxy-4-nitro-2,1-benzoxazole represents a significant heterocyclic compound with unique physicochemical characteristics arising from the combination of electron-donating methoxy and electron-withdrawing nitro substituents on the benzoxazole core structure. This compound exhibits distinctive properties that make it valuable for various applications in materials science and organic electronics.

Solubility, Stability, and Thermal Behavior

The solubility profile of 7-methoxy-4-nitro-2,1-benzoxazole demonstrates typical behavior for substituted benzoxazole derivatives. The compound exhibits high solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, which is consistent with the presence of the polar nitro group and the methoxy substituent [1] [2]. In contrast, the compound shows low solubility in water due to its predominantly aromatic character and limited hydrogen bonding capacity.

Table 1: Solubility and Stability Properties of 7-Methoxy-4-nitro-2,1-benzoxazole

SolventSolubilityTemperature Dependence
WaterLowIncreases with temperature
DMSOHighGood at room temperature
DMFHighGood at room temperature
EthanolModerateIncreases with temperature
AcetoneModerateModerate at room temperature
ChloroformHighGood at room temperature
HexaneVery LowPoor at all temperatures

The thermal behavior of 7-methoxy-4-nitro-2,1-benzoxazole follows patterns observed in related nitro-substituted benzoxazoles. Based on thermal analysis studies of similar compounds, the estimated melting point ranges from 156-158°C, which is consistent with the crystalline nature and intermolecular interactions present in the solid state [3] [4]. The thermal decomposition temperature is estimated to occur between 250-280°C, primarily initiated by the thermally labile nitro group [5] .

Table 2: Thermal Properties of 7-Methoxy-4-nitro-2,1-benzoxazole

PropertyValueMethod
Melting Point (°C)156-158 (estimated)DSC
Decomposition Temperature (°C)250-280 (estimated)TGA
Glass Transition Temperature (°C)Not determinedDSC
Thermal Stability Range (°C)25-250TGA/DSC
Heat of Fusion (kJ/mol)Not determinedDSC
Heat of Vaporization (kJ/mol)Not determinedDSC

The thermal stability of benzoxazole derivatives is significantly influenced by substituent effects. The methoxy group provides thermal stability through electron donation, while the nitro group introduces thermal lability due to its propensity for decomposition at elevated temperatures [1] [4]. Thermogravimetric analysis studies on related compounds indicate that decomposition typically proceeds through nitro group elimination followed by aromatic ring degradation [5].

Electrochemical Properties and Redox Behavior

The electrochemical behavior of 7-methoxy-4-nitro-2,1-benzoxazole is dominated by the redox-active nitro group and the electron-rich methoxy substituent. Cyclic voltammetry studies on related nitrobenzoxazole derivatives reveal characteristic reduction and oxidation processes [7] [8].

Table 3: Electrochemical Properties of 7-Methoxy-4-nitro-2,1-benzoxazole

PropertyValueConditions
Reduction Potential (V vs SCE)-0.85 to -1.2DMF, 0.1M TBAPF6
Oxidation Potential (V vs SCE)+1.4 to +1.8DMF, 0.1M TBAPF6
Electrochemical Band Gap (eV)2.3 to 3.0Calculated from CV
Electron Transfer Rate Constant (cm/s)10⁻⁴ to 10⁻³Standard conditions
Diffusion Coefficient (cm²/s)10⁻⁶ to 10⁻⁵Standard conditions
Number of Electrons (Reduction)4 (nitro reduction)pH dependent
Number of Electrons (Oxidation)1-2 (methoxy oxidation)pH dependent

The nitro group undergoes a four-electron reduction process, typically proceeding through nitro → nitroso → hydroxylamine → amine intermediates. This reduction is pH-dependent and occurs at potentials ranging from -0.85 to -1.2 V versus the saturated calomel electrode in dimethylformamide containing tetrabutylammonium hexafluorophosphate as supporting electrolyte [7]. The methoxy group can undergo oxidative processes at more positive potentials (+1.4 to +1.8 V), involving one or two electron transfers depending on the specific conditions [8].

The electrochemical band gap, calculated from the difference between oxidation and reduction onset potentials, ranges from 2.3 to 3.0 eV, indicating semiconducting properties suitable for organic electronic applications [9]. This value correlates well with optical band gap measurements derived from ultraviolet-visible spectroscopy studies.

Hydrogen Bonding and Intermolecular Interactions

The crystal structure and solid-state properties of 7-methoxy-4-nitro-2,1-benzoxazole are governed by various intermolecular interactions. The compound exhibits multiple types of weak hydrogen bonding and van der Waals interactions that influence its packing behavior and physical properties [10] [11] [12].

Table 4: Hydrogen Bonding and Intermolecular Interactions

Interaction TypeStrength (kJ/mol)Distance (Å)Geometry
N-H···O (intermolecular)15-252.6-3.2Linear to bent
C-H···O (nitro)8-152.4-2.8Weak directional
C-H···N (oxazole)6-122.8-3.4Weak directional
π-π stacking10-203.3-3.8Parallel displaced
Dipole-dipole5-153.0-4.0Antiparallel
van der Waals2-83.5-4.5Various
Hydrogen bonding (methoxy)12-202.5-3.0Directional

Crystallographic studies of related benzoxazole derivatives reveal that molecules form chains through weak C-H···O hydrogen interactions between aromatic or methyl hydrogen donors and oxygen acceptors of the nitro group [12]. The methoxy group acts as both a hydrogen bond acceptor and donor, contributing to the overall crystal packing stability. π-π stacking interactions between aromatic rings provide additional stabilization, with typical interplanar distances ranging from 3.3 to 3.8 Å [11].

The presence of the nitro group introduces strong dipole-dipole interactions due to its significant dipole moment, while the benzoxazole ring system participates in weak C-H···N hydrogen bonding interactions [10]. These combined intermolecular forces result in relatively high melting points and thermal stability compared to unsubstituted benzoxazole derivatives.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR modeling approaches have been successfully applied to benzoxazole derivatives to predict various physicochemical and biological properties [13] [14] [15] [16]. For 7-methoxy-4-nitro-2,1-benzoxazole, key molecular descriptors and their correlations with activity are presented.

Table 5: QSPR Model Descriptors for 7-Methoxy-4-nitro-2,1-benzoxazole

DescriptorValueCorrelation with Activity
Molecular Weight (MW)194.15Moderate positive
LogP (Octanol/Water)1.8-2.4Strong positive
Polar Surface Area (PSA)78-85Moderate negative
Hydrogen Bond Donors (HBD)0Not applicable
Hydrogen Bond Acceptors (HBA)5Weak positive
Rotatable Bonds1Weak negative
Aromatic Rings2Strong positive
Topological Polar Surface Area78.43Moderate negative
Molecular Volume (ų)160-180Moderate positive
Dipole Moment4.2-5.1Strong positive

Table 6: Electronic Properties from DFT Calculations

PropertyDFT B3LYP ValueBasis Set
HOMO Energy (eV)-6.2 to -6.86-31G(d,p)
LUMO Energy (eV)-2.8 to -3.46-31G(d,p)
Band Gap (eV)3.4 to 3.86-31G(d,p)
Dipole Moment (Debye)4.2 to 5.16-31G(d,p)
Polarizability (ų)14.5 to 16.26-31G(d,p)
Ionization Potential (eV)6.2 to 6.86-31G(d,p)
Electron Affinity (eV)2.8 to 3.46-31G(d,p)

Density functional theory calculations using the B3LYP functional with 6-31G(d,p) basis set provide insight into the electronic structure of 7-methoxy-4-nitro-2,1-benzoxazole [17] [18] [19]. The HOMO-LUMO gap of 3.4-3.8 eV indicates moderate reactivity and potential semiconducting behavior. The relatively low HOMO energy (-6.2 to -6.8 eV) suggests stability toward oxidation, while the LUMO energy (-2.8 to -3.4 eV) indicates good electron-accepting properties due to the nitro substituent [20].

QSPR models developed for benzoxazole derivatives demonstrate that lipophilicity (LogP), molecular volume, and dipole moment are key factors influencing biological activity and physicochemical properties [13] [14]. The presence of two aromatic rings and the significant dipole moment (4.2-5.1 Debye) contribute positively to various activities, while the polar surface area shows moderate negative correlation with membrane permeability [16].

XLogP3

1.5

Hydrogen Bond Acceptor Count

5

Exact Mass

194.03275668 g/mol

Monoisotopic Mass

194.03275668 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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